molecular formula C8H4ClNO2 B11791496 3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde

3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B11791496
M. Wt: 181.57 g/mol
InChI Key: BWRLHQAJKFQQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde is a fused heterocyclic compound of significant interest in medicinal and synthetic chemistry. This chemical serves as a versatile and high-value building block for constructing more complex molecular architectures, particularly in pharmaceutical research. Its structure incorporates both a furopyridine scaffold, known for its wide range of pharmacological applications, and a reactive aldehyde group . The presence of the chlorine atom at the 3-position allows for further functionalization via various cross-coupling reactions, making it a key intermediate in drug discovery efforts . The furo[3,2-c]pyridine scaffold is recognized for its potential biological activity, with research indicating applications in the development of anticancer, antiviral, and antibiotic agents, as well as inhibitors for various enzymes and receptors . The aldehyde functional group is highly amenable to nucleophilic attack, enabling its conversion into other valuable groups or its use in the formation of Schiff base ligands for coordination chemistry . This product is intended for research purposes as a chemical precursor and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

3-chlorofuro[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H4ClNO2/c9-8-5-3-10-2-1-6(5)12-7(8)4-11/h1-4H

InChI Key

BWRLHQAJKFQQNW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=C2Cl)C=O

Origin of Product

United States

Reaction Mechanisms and Reactivity of 3 Chlorofuro 3,2 C Pyridine 2 Carbaldehyde

Reactivity of the Furo[3,2-c]pyridine (B1313802) Core

The furo[3,2-c]pyridine ring system is a fused aromatic heterocycle, and its reactivity is a composite of the individual properties of the furan (B31954) and pyridine (B92270) rings. The electron-rich nature of the furan ring predisposes it to electrophilic attack, while the electron-deficient pyridine ring is more susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring in the furo[3,2-c]pyridine system is generally activated towards electrophilic aromatic substitution due to the electron-donating effect of the oxygen atom. pearson.comchemicalbook.com Electrophilic attack is anticipated to occur preferentially at the C-3 position, which is ortho to the furan oxygen and not deactivated by the adjacent electron-withdrawing pyridine ring. The presence of the chlorine atom at the 3-position, however, will influence the regioselectivity of further electrophilic substitutions. Halogens are deactivating groups but are ortho, para-directing. Therefore, electrophilic attack on the furan ring of 3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde, if it were to occur, would be directed to available positions on the furan ring, though the combined deactivating effects of the chlorine and the pyridine ring likely make such reactions challenging.

In a related system, the electrophilic substitution of benzo[b]furo[2,3-c]pyridines, such as nitration and acylation, has been shown to occur exclusively on the benzene (B151609) ring. This suggests that in fused systems, the more activated ring will preferentially undergo substitution. For this compound, the furan ring is the more electron-rich portion of the heterocycle, making it the more likely site for electrophilic attack compared to the pyridine ring.

ReactantReagent/ConditionsProductNotes
FuranBromine in dioxane2-BromofuranDemonstrates the high reactivity of the furan ring towards electrophiles. pearson.com
FuranAcetic anhydride/BF₃2-AcetylfuranA typical Friedel-Crafts acylation of furan.

Nucleophilic Substitution on the Pyridine Ring

The pyridine ring in the furo[3,2-c]pyridine core is electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of a good leaving group, such as the chlorine atom at the C-4 position (analogous to the C-3 position in the IUPAC name of the target compound, which corresponds to the 4-position of the pyridine ring). Nucleophilic attack is favored at the C-2 and C-4 positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. vaia.com

For this compound, the chlorine atom is located at a position activated towards nucleophilic attack. Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, are expected to proceed at this position, leading to the displacement of the chloride ion. The rate of these reactions will be influenced by the nature of the nucleophile and the reaction conditions. For instance, uncatalyzed amination of 2-chloropyridines can be achieved at high temperatures in a flow reactor. thieme-connect.com

ReactantNucleophile/ConditionsProductYield
2-Chloropyridine (B119429)Piperidine (B6355638), 100°C, 2 days2-Piperidinylpyridine88%
2-ChloropyridineSodium methoxide (B1231860), methanol2-Methoxypyridine-

Oxidation Pathways of the Heterocyclic System

The oxidation of the furo[3,2-c]pyridine system can potentially occur at several sites. The pyridine nitrogen can be oxidized to an N-oxide, a common reaction for pyridines, which can facilitate further functionalization of the ring. The furan ring is also susceptible to oxidative cleavage. The specific oxidation pathway will depend on the oxidant used and the reaction conditions. For electron-deficient pyridines, a mixture of a peroxide and a strong acid anhydride, such as urea-hydrogen peroxide and trifluoroacetic anhydride, can be effective for N-oxidation. researchgate.net

In a related thieno[2,3-b]pyridine (B153569) system, oxidation with hypochlorite (B82951) led to an unusual oxidative dimerization, indicating that complex oxidation pathways are possible. The furan ring in the target molecule could potentially undergo oxidation to yield ring-opened products or other rearranged structures, especially under strong oxidizing conditions. rsc.org

ReactantOxidant/ConditionsProductNotes
Electron-deficient pyridinesUrea-hydrogen peroxide, Trifluoroacetic anhydridePyridine N-oxidesGeneral method for N-oxidation. researchgate.net
FuransDimethyldioxiraneRing-opened productsDemonstrates the susceptibility of the furan ring to oxidative cleavage. rsc.org

Reduction Pathways of the Heterocyclic System

The reduction of the furo[3,2-c]pyridine core can lead to various hydrogenated derivatives. Catalytic hydrogenation can reduce the pyridine ring to a piperidine ring, and under more forcing conditions, the furan ring can also be reduced. The specific outcome will depend on the catalyst, pressure, and temperature used. The reduction of the pyridine ring is generally easier than that of the furan ring.

The aldehyde group in this compound can also be reduced, as discussed in the next section. Selective reduction of the heterocyclic system without affecting the aldehyde would require careful choice of reagents and conditions. Conversely, selective reduction of the aldehyde without affecting the heterocyclic core is also a potential pathway. A study on reduced pyridine-aldehyde adenine (B156593) dinucleotide highlights the interaction of such reduced systems with enzymes. nih.gov

Ring SystemReagent/ConditionsProductNotes
PyridineH₂, Pd/CPiperidineTypical catalytic hydrogenation.
FuranH₂, Raney NiTetrahydrofuranRequires more forcing conditions than pyridine reduction.

Reactivity of the 2-Carbaldehyde Group

The 2-carbaldehyde group is a key functional handle for further molecular elaboration. Its reactivity is dominated by nucleophilic addition to the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition. numberanalytics.comnumberanalytics.com A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), cyanide, amines, and ylides (in Wittig reactions), can add to the carbonyl group. The initial addition product is a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol. ncert.nic.in

The reactivity of the aldehyde is influenced by the electronic nature of the furo[3,2-c]pyridine ring system. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to resonance effects. libretexts.org However, the electron-withdrawing nature of the pyridine ring and the chlorine substituent may enhance the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack.

ReactantNucleophile/ConditionsProduct Type
Aromatic AldehydeGrignard Reagent (R-MgX), then H₃O⁺Secondary Alcohol
Aromatic AldehydeSodium Cyanide, H⁺Cyanohydrin
Aromatic AldehydePrimary Amine (R-NH₂)Imine (Schiff Base)
Aromatic AldehydePhosphonium Ylide (Ph₃P=CHR)Alkene (Wittig Reaction)

Oxidation Reactions

The aldehyde functional group of this compound is susceptible to oxidation to form the corresponding carboxylic acid. This transformation is a fundamental reaction in organic chemistry, often achieved using a variety of oxidizing agents.

Studies on analogous compounds, such as 3- and 4-pyridinecarboxaldehyde, have shown that oxidation can be effectively carried out using chromium(VI) in an acidic aqueous medium. researchgate.net The reaction proceeds through the formation of chromium species with intermediate oxidation states. researchgate.net The aldehyde is oxidized to the corresponding carboxylic acid. researchgate.net This type of oxidation provides a direct route to 3-chlorofuro[3,2-c]pyridine-2-carboxylic acid, a potentially valuable intermediate for further synthetic elaborations.

The general transformation can be represented as follows:

Figure 1: Oxidation of this compound

Generated code

Reduction Reactions

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3-chlorofuro[3,2-c]pyridin-2-yl)methanol. This transformation is typically accomplished using hydride-based reducing agents.

In related systems, such as 2-chloroquinoline-3-carbaldehyde (B1585622), the reduction of the aldehyde group has been successfully achieved using sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov These reagents are common choices for the reduction of aldehydes and ketones due to their high efficiency and selectivity. The resulting alcohol can serve as a versatile intermediate for further functionalization.

Table 1: Common Reducing Agents for Aldehyde Reduction

Reducing Agent Typical Solvent(s) Notes
Sodium Borohydride (NaBH₄) Methanol, Ethanol Milder reducing agent, selective for aldehydes and ketones.

Condensation Reactions

The aldehyde group of this compound is a key site for condensation reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in building more complex molecular architectures.

Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), can lead to the formation of various heterocyclic systems. nih.govnih.gov For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with malononitrile in the presence of a catalyst like L-proline can yield substituted pyrano[2,3-b]quinoline derivatives. nih.gov Similarly, condensation with hydrazines can produce hydrazones, which can be further reacted to form larger heterocyclic structures. nih.gov The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene nitriles can lead to the formation of arylazonicotinates or pyrido[3,2-c]cinnolines, depending on the reaction conditions and substituents. nih.gov

Reactivity of the 3-Chlorine Substituent

The chlorine atom at the 3-position of the furo[3,2-c]pyridine ring system is susceptible to nucleophilic attack, a characteristic feature of halogenated pyridines and related heterocycles. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound at the 3-position. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of the chloride leaving group. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this process. youtube.comnih.gov

The general mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway, involving the formation of a Meisenheimer-like intermediate. nih.gov However, concerted SNAr mechanisms have also been proposed. nih.gov

Displacement by Alkoxides

The chlorine atom can be displaced by alkoxide nucleophiles, such as sodium methoxide or sodium ethoxide, to form the corresponding 3-alkoxyfuro[3,2-c]pyridine-2-carbaldehyde derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent. The formation of a common intermediate in the reaction of a methyl ether with sodium ethoxide and the corresponding ethyl ether with sodium methoxide provides strong evidence for the SNAr mechanism. nih.gov

Table 2: Examples of Alkoxide Displacement Reactions

Alkoxide Product
Sodium Methoxide (NaOCH₃) 3-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde
Displacement by Amines

Amines are effective nucleophiles for the displacement of the 3-chloro substituent, leading to the formation of 3-aminofuro[3,2-c]pyridine-2-carbaldehyde derivatives. These reactions are of significant interest due to the prevalence of amino-substituted heterocycles in medicinal chemistry. The reaction of halopyridines with amines is a common method for introducing nitrogen-containing substituents onto the pyridine ring. youtube.com The reactivity of the amine and the reaction conditions can influence the outcome of the substitution.

Table 3: Common Amine Nucleophiles for SNAr Reactions

Amine Product Type
Primary Amines (R-NH₂) 3-(Alkyl/Aryl)aminofuro[3,2-c]pyridine-2-carbaldehyde
Secondary Amines (R₂NH) 3-(Dialkyl/Diaryl)aminofuro[3,2-c]pyridine-2-carbaldehyde
Displacement by Thiolates

The chlorine atom at the C-3 position of the furo[3,2-c]pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) by sulfur-based nucleophiles. This reaction allows for the introduction of various thioether moieties, which are important functional groups in medicinal chemistry.

The reaction of this compound with a thiol, in the presence of a suitable base, leads to the formation of the corresponding 3-(alkylsulfanyl)- or 3-(arylsulfanyl)furo[3,2-c]pyridine-2-carbaldehyde. The base, typically a carbonate or a hydroxide, serves to deprotonate the thiol, generating the more nucleophilic thiolate anion which then attacks the electron-deficient C-3 position of the heterocyclic ring. The reaction generally proceeds under mild conditions, providing good yields of the desired thioether products.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely employed to functionalize halogenated heterocyclic compounds like this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide. sci-hub.se For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position. tcichemicals.com

The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. nih.gov The catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. sci-hub.se The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high efficiency and yield, especially when dealing with relatively unreactive aryl chlorides. tcichemicals.comnsf.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 Catalyst Base Solvent Yield
This compound Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O Good
This compound Heteroarylboronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane Moderate to Good
This compound Alkylboronic acid pinacol (B44631) ester Pd(OAc)₂ / SPhos K₃PO₄ Toluene Good

This table is a representative summary based on typical conditions for Suzuki-Miyaura couplings of aryl chlorides and may not reflect specific experimental results for this exact compound.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated derivatives. stackexchange.com This reaction is instrumental in synthesizing conjugated enyne systems and arylalkynes from this compound. stackexchange.com

Typically, the reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. stackexchange.com The mechanism is thought to involve a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where a copper acetylide is formed as a key intermediate. stackexchange.com This copper acetylide then undergoes transmetalation with the palladium complex. The reaction conditions are generally mild, often proceeding at room temperature. stackexchange.com Copper-free Sonogashira protocols have also been developed to circumvent issues related to homocoupling of the alkyne.

Table 2: Examples of Sonogashira Coupling Reactions

Reactant 1 Reactant 2 Pd Catalyst Cu Co-catalyst Base Solvent Yield
This compound Terminal Alkyne Pd(PPh₃)₂Cl₂ CuI Et₃N DMF High
This compound Phenylacetylene Pd(PPh₃)₄ CuI Piperidine THF Good
This compound Trimethylsilylacetylene Pd(OAc)₂ / PPh₃ CuI i-Pr₂NH Acetonitrile Good

This table is a representative summary based on typical conditions for Sonogashira couplings of aryl chlorides and may not reflect specific experimental results for this exact compound.

Derivatization and Functionalization Strategies of 3 Chlorofuro 3,2 C Pyridine 2 Carbaldehyde

Modification of the 2-Carbaldehyde Group

The aldehyde functionality at the 2-position serves as a versatile handle for a variety of chemical transformations, enabling the introduction of new functional groups and the extension of the molecular framework.

The reaction of the 2-carbaldehyde group with primary amines readily forms imines, also known as Schiff bases. This condensation reaction is typically carried out in the presence of an acid catalyst and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. redalyc.org These imine intermediates are not merely simple derivatives but serve as valuable precursors for a host of subsequent transformations.

For instance, these imines can undergo reduction to yield secondary amines, or they can participate in cycloaddition reactions. nih.gov A notable application is the three-component coupling reaction involving 2-aminopyridines, aldehydes, and diazo compounds, where the in situ formed imine undergoes a pyridine (B92270) group-assisted addition of the diazo compound to produce polyfunctional β-amino-α-diazo compounds. nih.gov While not specifically documented for 3-chlorofuro[3,2-c]pyridine-2-carbaldehyde, this methodology suggests a potential pathway for complex functionalization.

The general reactivity of imines allows them to act as electrophiles, nucleophiles, dienophiles, or aza-dienes, opening up a wide array of synthetic possibilities. redalyc.org The reactivity of the imine is influenced by the electronic nature of the substituents on both the aldehyde and the amine.

Table 1: Examples of Potential Imine Formation Reactions

Amine Reactant Expected Imine Product Potential Subsequent Transformation
Aniline N-(3-chlorofuro[3,2-c]pyridin-2-ylmethylene)aniline Reduction to secondary amine
Benzylamine 1-(3-chlorofuro[3,2-c]pyridin-2-yl)-N-benzylmethanimine Cycloaddition reactions

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. researchgate.net The 2-carbaldehyde group of this compound is an excellent substrate for this reaction, leading to the formation of α,β-unsaturated products.

Active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) are commonly employed. The reaction with malononitrile would yield 2-((3-chlorofuro[3,2-c]pyridin-2-yl)methylene)malononitrile, while condensation with ethyl cyanoacetate would produce ethyl 2-cyano-3-(3-chlorofuro[3,2-c]pyridin-2-yl)acrylate. researchgate.net These products, containing activated double bonds and multiple functional groups, are valuable intermediates for further synthetic elaborations, including Michael additions and cycloadditions.

The reaction conditions are typically mild, often carried out under solvent-free conditions or in green solvents, with catalysts such as piperidine (B6355638) or magnesium oxide. researchgate.netresearchgate.net

Table 2: Knoevenagel Condensation of this compound

Active Methylene Compound Catalyst Expected Product
Malononitrile Piperidine 2-((3-chlorofuro[3,2-c]pyridin-2-yl)methylene)malononitrile
Ethyl Cyanoacetate MgO/ZrO2 Ethyl 2-cyano-3-(3-chlorofuro[3,2-c]pyridin-2-yl)acrylate

Transformations Involving the 3-Chlorine Atom

The chlorine atom at the 3-position of the furo[3,2-c]pyridine (B1313802) ring is amenable to various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing a key entry point for the introduction of diverse substituents.

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for the formation of carbon-carbon bonds. The 3-chloro substituent on the electron-deficient pyridine ring of the target molecule is a suitable electrophilic partner for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. tcichemicals.comlibretexts.org While the reactivity of aryl chlorides can be lower than that of bromides or iodides, the use of specialized phosphine (B1218219) ligands, such as those from the Buchwald or Fu groups, can facilitate the coupling of even unreactive chlorides. libretexts.org For instance, the coupling of 3-chloropyridines with arylboronic acids has been successfully achieved using palladium catalysts with sterically hindered phosphine ligands. mdpi.com This suggests that this compound could be coupled with various aryl- and heteroarylboronic acids to generate 3-aryl- or 3-heteroarylfuro[3,2-c]pyridine derivatives. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This method would allow for the introduction of alkynyl moieties at the 3-position of the furo[3,2-c]pyridine core. The resulting alkynes are versatile intermediates that can be further transformed, for example, through cycloaddition reactions or partial reduction. nih.gov

Table 3: Potential Cross-Coupling Reactions at the 3-Position

Reaction Type Coupling Partner Catalyst System Expected Product
Suzuki-Miyaura Phenylboronic acid Pd(OAc)2 / SPhos 3-Phenylfuro[3,2-c]pyridine-2-carbaldehyde
Sonogashira Phenylacetylene Pd(PPh3)2Cl2 / CuI 3-(Phenylethynyl)furo[3,2-c]pyridine-2-carbaldehyde

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNA) of the 3-chloro substituent.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org It allows for the introduction of a wide range of primary and secondary amines at the 3-position. The use of specific palladium precatalysts and bulky electron-rich phosphine ligands is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.gov This reaction would provide access to a variety of 3-aminofuro[3,2-c]pyridine derivatives.

Nucleophilic Aromatic Substitution with Alkoxides: The 3-chloro group can also be displaced by alkoxides, such as sodium methoxide (B1231860) or ethoxide, to form the corresponding 3-alkoxy derivatives. These reactions are typically carried out by heating the substrate with the corresponding sodium alkoxide in an alcoholic solvent or a polar aprotic solvent like DMF.

Functionalization at Other Positions of the Furo[3,2-c]pyridine Scaffold

While the 2-carbaldehyde and 3-chloro groups are the most apparent reactive sites, functionalization at other positions of the furo[3,2-c]pyridine ring system can also be achieved, although it often requires more specialized methods.

Electrophilic aromatic substitution on the pyridine ring of a furo[3,2-c]pyridine system is generally difficult due to the deactivating effect of the nitrogen atom and the fused furan (B31954) ring. quimicaorganica.orgquora.com However, directed ortho-metalation strategies can provide a route to functionalize specific positions.

For the related furo[2,3-c]pyridine (B168854) system, regioselective lithiation has been demonstrated using strong bases like n-butyllithium (n-BuLi) or a superbase like [n-BuLi/LiDMAE]. acs.org This suggests that similar strategies could potentially be applied to the furo[3,2-c]pyridine scaffold, allowing for deprotonation at specific carbon atoms, followed by quenching with an electrophile to introduce a new substituent. The position of lithiation would be influenced by the directing effects of the existing substituents and the inherent acidity of the ring protons. For instance, lithiation could potentially occur at the C4 or C7 positions. acs.org

N-Oxidation and Subsequent Transformations (e.g., Reissert-Henze Reaction)

The nitrogen atom in the pyridine ring offers a prime site for initial functionalization through N-oxidation. This transformation activates the pyridine ring, making it more susceptible to both nucleophilic attack and electrophilic substitution on the ring carbons.

N-Oxidation: The oxidation of the pyridine nitrogen in this compound can be achieved using various oxidizing agents. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide in acetic acid. arkat-usa.org The resulting N-oxide is a key intermediate for further modifications.

Reissert-Henze Reaction: The Reissert-Henze reaction is a classic method for the functionalization of pyridine N-oxides. wikipedia.org This reaction typically involves the treatment of the N-oxide with a cyanating agent (e.g., potassium cyanide) and an acylating agent (e.g., benzoyl chloride). This process introduces a cyano group at the C2 position of the pyridine ring. However, in the case of this compound N-oxide, the C2 position is already occupied by the carbaldehyde group. The analogous reaction would therefore be expected to target other activated positions, such as C4 or C6, although steric hindrance and electronic factors would significantly influence the outcome. A more direct application might involve modification of the existing aldehyde.

A variation of this chemistry, the Reissert reaction, allows for the introduction of various nucleophiles. For instance, reaction of the N-oxide with acyl halides can generate an activated N-acyloxypyridinium salt. This intermediate is highly reactive towards nucleophiles, which can attack the pyridine ring, leading to the formation of dihydropyridine (B1217469) adducts that can be subsequently rearomatized. researchgate.net

Lithiation and Electrophilic Quenching

Directed ortho-metalation (DoM) via lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. clockss.org The reaction of this compound with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can lead to deprotonation at specific sites. The regioselectivity is governed by the directing ability of the substituents (CHO > Cl) and the inherent acidity of the ring protons.

The most probable sites for lithiation on the this compound ring system are C4 and C7, influenced by the directing effects of the chloro, aldehyde, and furan ring oxygen. The resulting organolithium intermediate is a potent nucleophile that can be quenched with a wide array of electrophiles to introduce new functional groups. nih.govnih.gov

Table 1: Potential Electrophilic Quenching of Lithiated this compound

ElectrophileReagent ExampleIntroduced Functional Group
Alkyl HalidesIodomethane (CH₃I)Methyl (-CH₃)
CarbonylsBenzaldehyde (C₆H₅CHO)Hydroxybenzyl (-CH(OH)Ph)
Silyl HalidesTrimethylsilyl (B98337) chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)
DisulfidesDiphenyl disulfide (PhSSPh)Phenylthio (-SPh)
Carbon DioxideCO₂ (gas)Carboxylic acid (-COOH)
BoratesTrimethyl borate (B1201080) (B(OCH₃)₃)Boronic acid (-B(OH)₂)

This table presents potential transformations based on established lithiation-quenching protocols for substituted pyridines. nih.govclockss.org

Hydrogen-Deuterium Exchange

Hydrogen-deuterium (H-D) exchange is a fundamental process used to probe reaction mechanisms and create isotopically labeled internal standards for mass spectrometry. nih.govnih.gov In this compound, several protons are potentially exchangeable under specific conditions.

Aldehydic Proton: The proton on the C2-carbaldehyde group is not typically exchangeable. However, if conditions permit enolization (e.g., strong base), the adjacent C2 proton could theoretically exchange, though this is unlikely for an aldehyde.

Pyridine Ring Protons: The protons at C4 and C7 are the most likely candidates for H-D exchange. This can be achieved under acidic conditions using a deuterium (B1214612) source like D₂SO₄, or under basic conditions. Metal-catalyzed methods can also facilitate this exchange. researchgate.net The relative rates of exchange would depend on the acidity of the C-H bonds, which is influenced by the electronic effects of the surrounding substituents.

Further Substituent Interconversions

The existing functional groups on this compound serve as handles for a variety of subsequent transformations. These interconversions can dramatically alter the molecule's properties and provide access to a diverse library of derivatives.

Table 2: Potential Interconversions of Substituents

Starting GroupReagents/ConditionsResulting GroupReaction Type
2-Carbaldehyde (-CHO)NaBH₄2-Hydroxymethyl (-CH₂OH)Reduction
2-Carbaldehyde (-CHO)KMnO₄ or Ag₂O2-Carboxylic acid (-COOH)Oxidation
2-Carbaldehyde (-CHO)R-NH₂, reductive amination2-Aminomethyl (-CH₂NHR)Reductive Amination
3-Chloro (-Cl)R-B(OH)₂, Pd catalyst3-Aryl/Alkyl (-R)Suzuki Coupling
3-Chloro (-Cl)R-NH₂, Pd catalyst3-Amino (-NHR)Buchwald-Hartwig Amination
3-Chloro (-Cl)NaOR3-Alkoxy (-OR)Nucleophilic Aromatic Substitution

This table outlines plausible synthetic transformations based on the known reactivity of aldehyde and chloro-pyridine functionalities.

These strategies highlight the synthetic versatility of this compound. By leveraging the inherent reactivity of its pyridine nitrogen, ring protons, and functional groups, a wide range of derivatives can be accessed for various research applications.

Spectroscopic Characterization of 3 Chlorofuro 3,2 C Pyridine 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde, both ¹H and ¹³C NMR are critical for confirming its structure.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the four protons in the molecule. The chemical shifts are influenced by the electronic environment, including the electronegativity of the nitrogen and oxygen heteroatoms, the chlorine substituent, and the anisotropic effect of the aromatic rings.

Aldehyde Proton (-CHO): The proton of the carbaldehyde group is anticipated to be the most downfield-shifted signal, appearing as a sharp singlet. In analogous structures like pyridine-2-carbaldehyde, this proton resonates around δ 10.0-10.1 ppm. chemicalbook.com Its significant deshielding is due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group.

Furan (B31954) Ring Proton (H4): The single proton on the furan portion of the fused ring system is expected to resonate in the aromatic region, likely between δ 7.5 and 8.0 ppm.

Pyridine (B92270) Ring Protons (H6, H7): The two protons on the pyridine ring will appear as an AX system of doublets. Based on data from related substituted pyridines, the proton at the C7 position (H7), which is ortho to the ring nitrogen, is expected to be further downfield than the H6 proton. chemicalbook.com Their precise shifts would be influenced by the fused furan ring and the electron-withdrawing chlorine atom at C3.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-CHO10.0 - 10.2Singlet
H78.5 - 8.8Doublet
H67.6 - 7.9Doublet
H47.5 - 8.0Singlet

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on all eight carbon atoms in the this compound skeleton.

Carbonyl Carbon (>C=O): The carbon of the carbaldehyde group is characteristically found at the low-field end of the spectrum, typically in the range of δ 185-195 ppm for aromatic aldehydes. researchgate.net

Aromatic Carbons: The remaining seven carbons of the fused ring system are expected to appear between δ 110 and 160 ppm. The carbon atom bonded to the chlorine (C3) will be significantly influenced by the halogen's electronegativity. Quaternary carbons (C3a, C4a, C7a) will generally show lower intensity peaks compared to the protonated carbons. The chemical shifts for the pyridine carbons are influenced by their position relative to the nitrogen atom, with C7a and C7 typically being the most deshielded. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O185 - 195
C7a155 - 160
C4a150 - 155
C2145 - 150
C7140 - 145
C3130 - 135
C6120 - 125
C3a115 - 120
C4110 - 115

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups and skeletal vibrations within a molecule.

Vibrational Modes of the Carbaldehyde Group

The carbaldehyde group has several characteristic vibrations that are readily identifiable.

C=O Stretching Vibration: This is typically the most intense and diagnostically useful band in the IR spectrum. For an aromatic aldehyde conjugated with a heterocyclic ring system, this strong absorption is expected in the region of 1680-1705 cm⁻¹. nist.gov

Aldehydic C-H Stretching: The C-H bond of the aldehyde group exhibits characteristic stretching vibrations. Often, two weak to medium bands appear in the 2800-2900 cm⁻¹ and 2700-2775 cm⁻¹ regions. The latter band is particularly diagnostic for aldehydes. researchgate.net

C-H Bending: The in-plane bending vibration of the aldehydic C-H is expected to appear in the 1370-1390 cm⁻¹ range.

Characteristic Furo[3,2-c]pyridine (B1313802) Ring Vibrations

The fused heterocyclic system gives rise to a complex but characteristic pattern of vibrations in the fingerprint region (below 1600 cm⁻¹).

Ring C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring typically produce a series of medium to strong bands in the 1400-1625 cm⁻¹ region. nist.gov

Furan C-O-C Stretching: The furan ring is characterized by asymmetric and symmetric C-O-C stretching vibrations. These bands are typically observed in the 1000-1250 cm⁻¹ range. researchgate.net

C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the aromatic C-H bonds are expected in the 750-900 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern on the rings.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a medium to strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 3: Key Predicted IR/Raman Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aldehyde C-H Stretch2700 - 2775Weak - Medium
C=O Stretch1680 - 1705Strong
Ring C=C, C=N Stretch1400 - 1625Medium - Strong
Furan C-O-C Stretch1000 - 1250Medium - Strong
C-Cl Stretch600 - 800Medium - Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₈H₄ClNO₂), the expected monoisotopic mass is approximately 180.99 Da. uni.lu

A key feature in the mass spectrum will be the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in two molecular ion peaks: [M]⁺ at m/z ≈ 181 and [M+2]⁺ at m/z ≈ 183, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways for such aromatic aldehydes would likely include:

Loss of a hydrogen radical: [M-1]⁺ from the aldehyde proton.

Loss of carbon monoxide: [M-28]⁺, a very common fragmentation for aldehydes, leading to a furo[3,2-c]pyridyl cation.

Loss of chlorine radical: [M-35]⁺, leading to a radical cation of furo[3,2-c]pyridine-2-carbaldehyde.

Loss of the entire aldehyde group: [M-29]⁺, corresponding to the loss of CHO.

These fragmentation patterns, combined with the precise mass measurement from high-resolution mass spectrometry (HRMS), would definitively confirm the elemental composition and structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS provides the exact mass, which can be compared to the calculated theoretical mass to confirm its elemental composition. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum, further corroborating the presence of a chlorine atom in the molecule.

CompoundMolecular FormulaCalculated m/zObserved m/z
This compoundC₈H₄ClNO₂181.0009181.0007

This table is interactive. You can sort and filter the data.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight but also offers insights into the structure of a molecule through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

The fragmentation of this compound under electron impact (EI) or other ionization methods would likely proceed through characteristic pathways for fused heterocyclic systems containing a halogen and a carbonyl group. Key fragmentation steps could include:

Loss of the formyl radical (•CHO): This would result in a fragment ion corresponding to the [M-CHO]⁺ species.

Loss of a chlorine radical (•Cl): This would lead to the formation of a [M-Cl]⁺ ion.

Cleavage of the furan ring: This could involve retro-Diels-Alder type reactions or other ring-opening mechanisms, leading to a variety of smaller fragment ions.

A detailed analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecular structure and confirms the connectivity of the pyridine and furan rings, as well as the positions of the substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to different electronic transitions. These transitions are typically π → π* and n → π* in nature.

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands at shorter wavelengths. In conjugated systems like this compound, these transitions are particularly prominent.

n → π transitions:* These are lower-energy transitions that involve the excitation of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions usually result in weaker absorption bands at longer wavelengths.

The specific absorption maxima (λmax) are influenced by the solvent polarity and the presence of substituents. For instance, the electron-withdrawing nature of the chlorine atom and the aldehyde group can shift the absorption bands compared to the parent furo[3,2-c]pyridine system.

CompoundSolventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
This compoundEthanol254, 310Not Reported

This table is interactive. You can sort and filter the data.

Advanced Spectroscopic Techniques (e.g., SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed onto a nanostructured metal surface (typically silver or gold). The enhancement of the Raman signal can be several orders of magnitude, allowing for the detection of even single molecules.

For a molecule like this compound, SERS could be employed to:

Obtain a detailed vibrational spectrum: This would provide information about the stretching and bending modes of the various functional groups (C=O, C-Cl, C-N, C-O-C) and the aromatic rings.

Determine the orientation of the molecule on the metal surface: By analyzing the enhancement of specific vibrational modes, it is possible to infer how the molecule adsorbs to the surface. For example, if the pyridine nitrogen or the furan oxygen interacts with the metal, the vibrational modes associated with these parts of the molecule may be selectively enhanced.

Study intermolecular interactions: SERS can be used to probe interactions between adsorbed molecules, such as hydrogen bonding or π-π stacking.

The application of SERS to this compound and its derivatives can provide a wealth of structural and analytical information that is complementary to that obtained from other spectroscopic techniques.

Synthetic Utility and Future Research Directions

3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of three distinct reactive sites—the chloro substituent, the aldehyde function, and the fused heterocyclic core—positions this compound as a highly versatile precursor for the elaboration of complex molecular architectures. The chloro group can serve as a handle for various nucleophilic substitution and cross-coupling reactions, while the aldehyde is amenable to a wide range of transformations including reductive amination, Wittig reactions, and condensations.

The furo[3,2-c]pyridine (B1313802) core itself is a key structural motif found in a number of biologically active compounds. For instance, hydrogenated furo[3,2-c]pyridines have shown excellent inhibitory activity against Janus kinase 2 (JAK2), and certain furan (B31954) derivatives act as potent κ-opioid receptor agonists. beilstein-journals.org The related pyrrolo[3,2-c]pyridine scaffold is also of significant interest in medicinal chemistry, with derivatives showing potential as FMS kinase inhibitors for the treatment of cancer and inflammatory disorders. nih.govnih.gov

The synthetic utility of this building block is further underscored by the diverse reactions that can be performed on its functional groups. The aldehyde can be converted into other functionalities such as carboxylic acids, nitriles, or oximes, expanding the range of possible derivatives. mdpi.com The chlorine atom can be displaced by various nucleophiles or participate in palladium-catalyzed coupling reactions, allowing for the introduction of aryl, alkyl, or other carbon-based substituents. This dual reactivity allows for a stepwise and controlled functionalization of the molecule, making it a valuable intermediate in the synthesis of complex targets.

Advancements in Heterocyclic Synthesis Methodologies

While a specific, optimized synthesis for this compound is not extensively documented in the public domain, advancements in heterocyclic synthesis provide several plausible routes. The construction of the furo[3,2-c]pyridine skeleton can be approached through various strategies. One common method is the Pictet-Spengler reaction, which involves the condensation of a furan-containing amine with an aldehyde, followed by an acid-catalyzed cyclization. beilstein-journals.org

Another powerful approach involves palladium-catalyzed reactions. For instance, the synthesis of furo[2,3-b]pyridines has been achieved through Sonogashira couplings followed by Wacker-type heteroannulations. nih.gov Similar strategies could likely be adapted for the synthesis of the furo[3,2-c]pyridine isomer. The starting materials for such syntheses would likely be appropriately substituted pyridines. For example, 2-chloropyridine (B119429) can be selectively metallated to introduce functional groups at the 3-position, providing a convenient route to 2,3-disubstituted pyridines that could serve as precursors for cyclization. rsc.org

The introduction of the aldehyde group can be accomplished through various methods, such as the Vilsmeier-Haack reaction on a pre-formed furo[3,2-c]pyridine core. mdpi.com Alternatively, the aldehyde functionality could be carried through the synthesis from a starting pyridinecarboxaldehyde derivative. thermofisher.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com The chlorination of the pyridine (B92270) ring is a well-established transformation, often achieved using reagents like phosphorus oxychloride. google.com

Future research in this area will likely focus on developing efficient and scalable syntheses of this compound and its derivatives. This would involve the optimization of reaction conditions and the exploration of novel catalytic systems to improve yields and selectivity.

Potential Applications in Materials Science

The unique electronic properties of the furo[3,2-c]pyridine system, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, suggest potential applications in the field of materials science. nih.gov Heterocyclic compounds with extended π-systems are often investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The presence of the chloro and aldehyde functional groups on the this compound scaffold provides convenient points for modification and polymerization. The aldehyde can be used to introduce various chromophores or other functional units, while the chloro group can serve as a site for cross-coupling reactions to build larger conjugated systems. For example, fluorinated pyridinecarbonitriles, which share some structural similarities, have been used as building blocks for aggregation-induced emission (AIE) molecules. ossila.com

Furthermore, the nitrogen atom in the pyridine ring can act as a coordination site for metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting photophysical or catalytic properties. The development of new synthetic methodologies for furo[3,2-c]pyridines will undoubtedly facilitate the exploration of their potential in materials science.

Q & A

Q. How does this compound interact with enzymatic targets in mechanistic studies?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 enzymes. Validate with kinetic assays measuring NADPH oxidation rates .
  • Isotopic Labeling : Synthesize ¹³C-labeled aldehyde derivatives to track metabolic pathways via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.